

Introduction: The Significance of the 5,8-Dibromoquinoline Scaffold

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Compound of Interest

Compound Name: **5,8-Dibromoquinoline**

Cat. No.: **B185300**

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5,8-Dibromoquinoline is a heterocyclic organic compound built upon a quinoline core.^[1] As a di-halogenated aromatic system, it serves as a versatile and highly valuable building block in medicinal chemistry and materials science. The strategic placement of bromine atoms at the C5 and C8 positions creates reactive sites, making it an ideal precursor for introducing a variety of functional groups through cross-coupling reactions.^[2] This functionalization is critical in the development of novel therapeutic agents, as quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.^{[3][4]} ^[5] This guide provides a comprehensive overview of the core physical properties, spectroscopic profile, synthesis, and safe handling of **5,8-dibromoquinoline**, offering field-proven insights for its application in research and drug development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **5,8-dibromoquinoline** are essential for its handling, reaction setup, and purification. These properties have been determined by various suppliers and researchers and are summarized below.

Property	Value	Source(s)
CAS Number	81278-86-6	[1] [6] [7]
Molecular Formula	C ₉ H ₅ Br ₂ N	[1] [6] [8]
Molecular Weight	286.95 g/mol	[1] [6] [7]
Appearance	Solid, White to yellow crystals	[8] [9]
Melting Point	126 - 130 °C	[1] [6] [9]
Boiling Point	347.9 ± 22.0 °C (Predicted)	[1]
Density	1.923 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	1.24 ± 0.29 (Predicted)	[1]
Storage Condition	Sealed in a dry place at room temperature.	[1] [10]

Note: Some properties, such as boiling point and density, are predicted values based on computational models.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of **5,8-dibromoquinoline**. The following sections describe the expected spectral characteristics based on its molecular structure and data from analogous compounds.[\[11\]](#)[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to the five aromatic protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen heteroatom. Protons on the pyridine ring (H-2, H-3, H-4) will typically appear at a lower field compared to those on the benzene ring (H-6, H-7).
- ¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The carbons directly bonded to the bromine atoms (C-5 and C-8) will

exhibit chemical shifts influenced by the halogen's electronegativity and will be readily identifiable.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions for **5,8-dibromoquinoline** include C-H stretching vibrations for the aromatic ring protons, C=C and C=N stretching vibrations characteristic of the quinoline scaffold, and C-Br stretching vibrations at lower frequencies.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of **5,8-dibromoquinoline** will show a characteristic isotopic pattern for a molecule containing two bromine atoms (^{19}Br and ^{81}Br isotopes exist in an approximate 1:1 ratio).[14] This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion peak, confirming the presence of two bromine atoms.[14]

Synthesis and Purification Protocol

The synthesis of **5,8-dibromoquinoline** is typically achieved through the electrophilic aromatic substitution of quinoline. The following protocol is a reliable method for its preparation in a laboratory setting.[9]

Experimental Protocol: Bromination of Quinoline

Objective: To synthesize **5,8-dibromoquinoline** via the direct bromination of quinoline in the presence of silver sulfate.

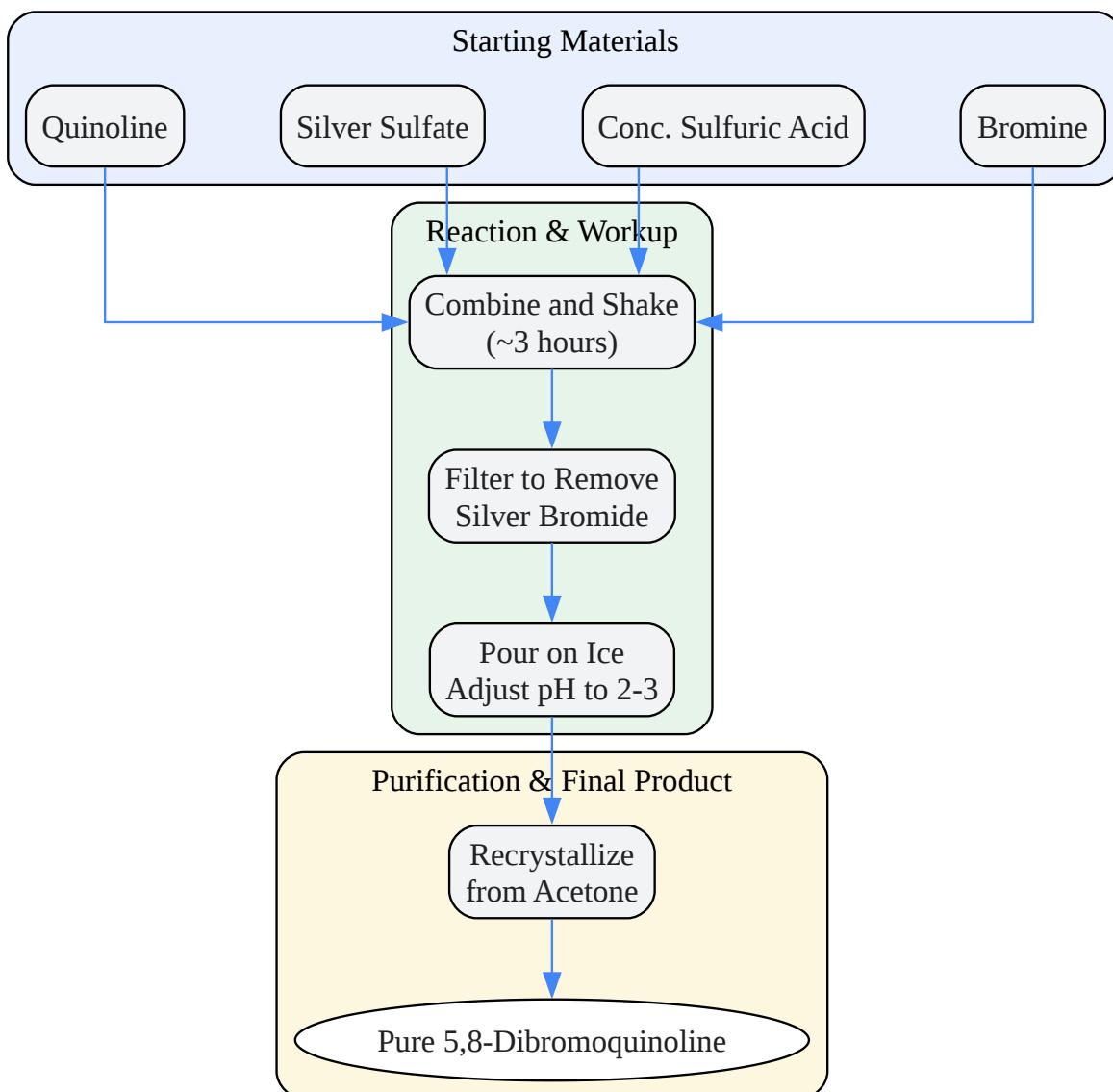
Reagents:

- Quinoline (6.6 ml)
- Silver Sulfate (16.5 g)
- Concentrated Sulfuric Acid (60 ml)
- Bromine (5.2 ml)

- Acetone (for recrystallization)
- Ice

Procedure:

- Reaction Setup: In a suitable reaction vessel, prepare a solution of quinoline, silver sulfate, and concentrated sulfuric acid.
- Bromination: Slowly add bromine to the solution. The reaction is exothermic and should be controlled.
- Reaction Monitoring: Shake or stir the mixture vigorously. The progress of the reaction can be monitored by the consumption of the red-brown bromine color, which typically takes around 3 hours.^[9] The silver sulfate acts as a catalyst, facilitating the electrophilic attack of bromine on the quinoline ring.
- Isolation of Crude Product: Once the bromine is consumed, filter the reaction mixture to remove the silver bromide precipitate.
- Precipitation: Pour the filtrate over ice and adjust the pH to 2-3. This will cause the **5,8-dibromoquinoline** to precipitate out as a colorless solid.^[9]
- Purification: Collect the precipitate by filtration and wash it with water. Recrystallize the crude product from acetone to yield pure **5,8-dibromoquinoline**.^[9] The final product should have a melting point of approximately 129-130 °C.^[9]



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Caption: Synthesis workflow for **5,8-dibromoquinoline**.

Applications in Research and Drug Development

5,8-Dibromoquinoline is a key intermediate in the synthesis of more complex molecules with potential therapeutic value.^[1] The bromine atoms serve as handles for palladium-catalyzed

cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.

- **Anticancer Drug Discovery:** Bromoquinolines are precursors for compounds that have shown promising anticancer activities.^[3] By replacing the bromine atoms with other functional groups, libraries of novel quinoline derivatives can be synthesized and screened for their efficacy against various cancer cell lines, such as colon, cervical, and breast cancer.^[4]
- **Heterocyclic Chemistry:** It is a foundational reagent for creating polyheteroaromatic systems and other complex molecular architectures used in materials science and medicinal chemistry.

Safety, Handling, and Storage

Proper handling of **5,8-dibromoquinoline** is crucial to ensure laboratory safety. While a specific safety data sheet may vary, general precautions for bromo-aromatic compounds should be followed.^{[10][15]}

Hazard Identification:

- May cause skin and eye irritation.^[16]
- May cause respiratory irritation.^[16]

Recommended Precautions:

- **Personal Protective Equipment (PPE):** Always wear chemical safety goggles, chemically resistant gloves, and a lab coat.^{[10][15]}
- **Engineering Controls:** Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.^[10]
- **Storage:** Store in a tightly sealed container in a dry, room-temperature environment away from incompatible materials like strong oxidizing agents.^{[1][17]}
- **First Aid:** In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical advice if irritation or other symptoms persist.^{[16][17]}

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